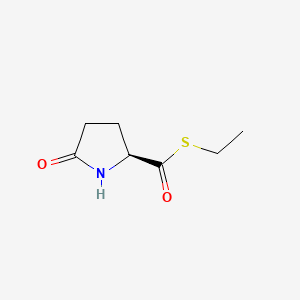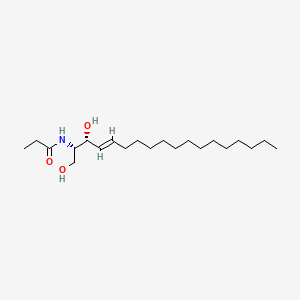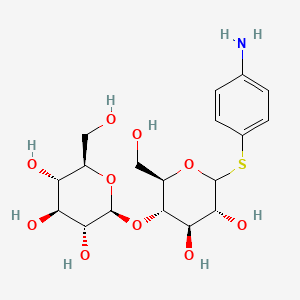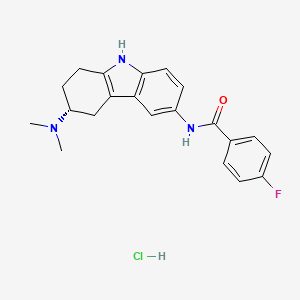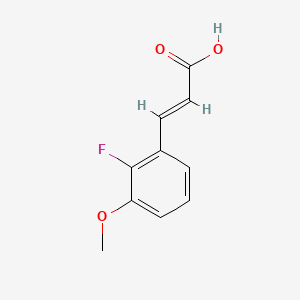
2-Fluoro-3-methoxycinnamic acid
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Fluoro-3-methoxycinnamic acid, there are studies on the synthesis of related compounds. For instance, mutant polymerases have been used for the synthesis of 2′ fluoro-modified nucleic acid . Another study discusses the polymerase-directed synthesis of 2′-fluoro modified DNA .Aplicaciones Científicas De Investigación
Chemical and Biological Characteristics
2-Fluoro-3-methoxycinnamic acid is a derivative of hydroxycinnamic acids, which are recognized for their extensive biological activities. Hydroxycinnamic acids and their derivatives, including this compound, are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These compounds also show ultraviolet (UV) protective effects, making them potential agents for anti-aging, anti-inflammatory treatments, and hyperpigmentation correction in cosmetic formulations. However, their poor stability and susceptibility to easy degradation and oxidation are challenges that need to be addressed, often leading to the use of microencapsulation techniques in topical applications to prevent degradation and enable sustained release (Taofiq et al., 2017).
Pharmacokinetic Properties and Biological Activities
The pharmacokinetic properties of hydroxycinnamic acids, including their derivatives, are an area of active research. These compounds exhibit a range of biological activities such as antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. They also have mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. Studies indicate that the conjugation of p-coumaric acid, a related compound, significantly enhances its biological activities, although high biological activity coupled with low absorption remains a complex challenge (Pei et al., 2016).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids, the broader family of compounds to which this compound belongs, are notable for their significant antioxidant properties. Studies focusing on the structure-activity relationships of these compounds have been instrumental in generating more potent antioxidant molecules through medicinal chemistry. The presence of an unsaturated bond on the side chain of these acids is crucial to their activity, and modifications of the aromatic ring and the carboxylic function have been explored to optimize their antioxidant potential. However, some hydroxycinnamic acids have shown a pro-oxidant effect in certain test systems, highlighting the complexity of their biological activities (Razzaghi-Asl et al., 2013).
Direcciones Futuras
While specific future directions for 2-Fluoro-3-methoxycinnamic acid are not available, there is a growing interest in the development of fluorous compounds for various applications. For example, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was synthesized using E. coli for potential use in synthesizing other fluorides .
Mecanismo De Acción
Target of Action
It is known that cinnamic acid derivatives, which include 2-fluoro-3-methoxycinnamic acid, have been reported to exhibit various biological activities . The specific targets would depend on the biological activity being exhibited.
Mode of Action
Cinnamic acid derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . It’s plausible that this compound, being a derivative, might affect similar pathways.
Result of Action
Cinnamic acid derivatives are known to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Análisis Bioquímico
Biochemical Properties
2-Fluoro-3-methoxycinnamic acid plays a significant role in biochemical reactions, particularly due to its structural similarity to other cinnamic acid derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to interact with enzymes involved in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase. These interactions are crucial for the biosynthesis of various phenolic compounds. Additionally, this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for inflammatory responses and cell survival. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by interacting with their active sites or allosteric sites. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which hydroxylate the aromatic ring, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. For instance, the presence of a methoxy group can influence its localization to the mitochondria, where it can exert antioxidant effects and protect against mitochondrial dysfunction .
Propiedades
IUPAC Name |
(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKXMMLZGWSNHQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228260 | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1409950-69-1 | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



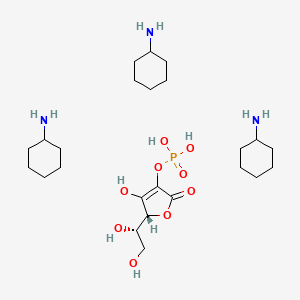

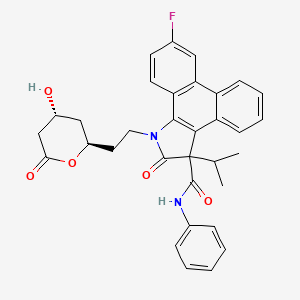

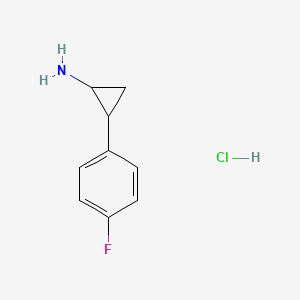
![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
